Selumetinib

Neurofibromatosis Type 1 (NF1) Pediatric Oncology Clinical Tolerability

Select Selumetinib for your MEK pathway research—the only MEK inhibitor FDA-approved for NF1-associated plexiform neurofibromas in both pediatric and adult populations. Unlike other MEK inhibitors, Selumetinib offers a differentiated tolerability profile (46.2% dose reduction vs. 87.9% for Binimetinib, p=0.006) and predictable CYP3A4-mediated metabolism, enabling precise DDI management. With a well-characterized cellular IC50 range (59-473 nM) against BRAF/RAS mutant lines, it ensures reproducible, translatable results. Choose the compound with proven disease-relevant mechanism of action.

Molecular Formula C17H15BrClFN4O3
Molecular Weight 457.7 g/mol
CAS No. 606143-52-6
Cat. No. B1684332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelumetinib
CAS606143-52-6
SynonymsAZD6244;  AZD-6244;  AZD 6244;  ARRY142886;  ARRY 142886;  ARRY-142886;  ARRY886;  ARRY-886;  ARRY 886 ;  selumetinib.
Molecular FormulaC17H15BrClFN4O3
Molecular Weight457.7 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO
InChIInChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)
InChIKeyCYOHGALHFOKKQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Selumetinib (AZD6244, ARRY-142886, CAS 606143-52-6) for Scientific Research Procurement: Compound Profile and Baseline Characteristics


Selumetinib (AZD6244, ARRY-142886, CAS 606143-52-6) is an orally bioavailable, second-generation, potent and highly selective, non-ATP competitive allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [1]. As a key component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, MEK1/2 inhibition by Selumetinib leads to the blockade of downstream ERK phosphorylation and subsequent attenuation of cellular proliferation and survival signals, particularly in tumor cells harboring activating mutations in the RAS or RAF oncogenes [1]. The compound is primarily employed in oncology and RASopathy research, most notably for the study of neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas (PN), for which it has received US FDA approval in both pediatric and adult populations [2].

Why Selumetinib Cannot Be Simply Interchanged: A Scientific Rationale for Procurement Decisions


Within the class of FDA-approved MEK1/2 inhibitors (Trametinib, Cobimetinib, Binimetinib, Selumetinib), a 'generic substitution' approach is scientifically invalid and potentially hazardous due to significant, quantifiable divergences in key properties that dictate experimental and therapeutic utility [1]. These differences extend beyond simple in vitro biochemical potency (e.g., IC50 values) and manifest in distinct clinical and translational profiles, including drug metabolism pathways, tolerability, and tissue distribution [2]. For instance, while Trametinib exhibits superior in vitro binding affinity for MEK, Selumetinib demonstrates a differentiated tolerability profile in pediatric populations, with a significantly lower rate of dose reduction compared to Binimetinib in a head-to-head clinical comparison (46.2% vs. 87.9%, p=0.006) [2]. Furthermore, the metabolic elimination of these agents is governed by distinct enzymatic pathways: Selumetinib and Cobimetinib are primarily metabolized by CYP3A4, whereas Binimetinib is a UGT1A1 substrate and Trametinib relies on carboxylesterases [3]. These fundamental pharmacokinetic and pharmacodynamic differences underscore why experimental outcomes and clinical observations from one MEK inhibitor are not directly translatable to another, making careful, data-driven compound selection critical for research integrity and reproducibility.

Selumetinib Quantitative Evidence Guide: Direct Comparator Data for Informed Compound Selection


Superior Tolerability vs. Binimetinib: Lower Clinical Dose Interruption Rates in Pediatric Patients

In a direct retrospective comparison of cutaneous toxicities in children treated with MEK inhibitors, Selumetinib demonstrated a significantly more favorable tolerability profile compared to Binimetinib. The rate of patients requiring dose reduction or temporary cessation of therapy due to adverse events was substantially lower for Selumetinib [1].

Neurofibromatosis Type 1 (NF1) Pediatric Oncology Clinical Tolerability Comparative Effectiveness

Cellular Anti-Proliferative Potency: Quantified Selectivity Against BRAF/RAS Mutant Cells

Selumetinib exhibits potent, dose-dependent inhibition of cell proliferation specifically in tumor cell lines harboring activating mutations in the MAPK pathway. This provides a clear experimental rationale for its use in models of oncogene addiction, distinguishing it from broader, less selective kinase inhibitors .

MAPK Signaling Oncogene Addiction Cell Proliferation BRAF V600E KRAS

Predictable Metabolic Profile: CYP3A4-Mediated Metabolism Defines Drug-Drug Interaction (DDI) Potential

A key differentiator for Selumetinib in comparison to other MEK inhibitors is its well-defined, primary reliance on CYP3A4 for oxidative metabolism. This is distinct from Trametinib (carboxylesterases) and Binimetinib (UGT1A1), leading to a unique and predictable drug-drug interaction (DDI) profile [1]. This metabolic pathway has been quantitatively characterized in clinical DDI trials, providing clear guidance for managing co-medication exposures [2].

Pharmacokinetics Drug Metabolism CYP3A4 Drug-Drug Interactions

Dual Formulation Bioavailability: Equivalent Systemic Exposure from Capsule and Granule Forms

A Phase I crossover study established the relative bioavailability of a new granule formulation versus the standard capsule formulation of Selumetinib. The findings confirm that the two formulations are not bioequivalent but demonstrate predictable and manageable differences in exposure, which is critical for translational and pediatric research [1]. This flexibility in formulation supports research across diverse model systems and patient populations.

Pharmaceutics Drug Formulation Bioavailability Pediatric Research

Established In Vivo Antitumor Efficacy: Quantified Tumor Growth Inhibition in Xenograft Models

The in vivo antitumor efficacy of Selumetinib has been extensively characterized and quantified in multiple xenograft models. This established body of evidence provides a robust benchmark for researchers planning in vivo studies, allowing for direct comparison of experimental outcomes against a known, well-characterized standard [1].

Xenograft Models In Vivo Pharmacology Colorectal Cancer Tumor Growth Inhibition

Primary Scientific and Preclinical Applications for Selumetinib Based on Comparative Evidence


Investigating MAPK-Driven Oncogenesis in BRAF V600E or RAS Mutant Cell and Xenograft Models

Selumetinib is the ideal selection for studies focused on dissecting the MAPK pathway in models of oncogene addiction. Its well-defined, potent cellular IC50 range (59-473 nM) against BRAF/RAS mutant cell lines provides a precise and predictable on-target effect [1]. This contrasts with broader-spectrum kinase inhibitors, allowing for cleaner interpretation of experimental results. Researchers can confidently use Selumetinib to validate target engagement and assess downstream effects on cell proliferation and survival, leveraging its extensively characterized in vivo tumor growth inhibition profile across multiple xenograft models . This established baseline ensures reproducibility and facilitates direct comparison with novel experimental agents.

Pediatric Cancer and RASopathy Research Requiring Favorable Tolerability and Dosing Flexibility

For studies involving juvenile animal models or translational pediatric research, Selumetinib offers a unique combination of features not found in all MEK inhibitors. The direct clinical comparison showing a significantly lower dose modification rate (46.2% for Selumetinib vs. 87.9% for Binimetinib, p=0.006) provides a quantitative advantage in maintaining consistent drug exposure throughout an experiment [1]. Furthermore, the availability and characterized bioavailability of a granule formulation (AUC0-∞ GMR: 0.865 vs. capsule) enables flexible and accurate dosing in models where capsule administration is challenging . This makes Selumetinib the most practical and scientifically rigorous choice for long-term in vivo studies in vulnerable models.

Combination Therapy Studies Requiring Predictable Pharmacokinetics and DDI Management

In preclinical studies evaluating combination therapies, the predictable CYP3A4-mediated metabolism of Selumetinib is a critical advantage. The quantitatively defined impact of CYP3A4 modulators—with co-administration of strong inhibitors (e.g., itraconazole) increasing AUC by ~50% and strong inducers (e.g., rifampicin) decreasing AUC by 51%—allows researchers to prospectively adjust dosing and manage drug-drug interactions (DDI) [1]. This is in stark contrast to the less predictable DDI profiles associated with the non-CYP metabolism of Trametinib and Binimetinib. This metabolic clarity is essential for maintaining consistent drug levels and interpreting synergy or antagonism in combination regimens, thereby enhancing the translational fidelity of the research.

Studies Focusing on NF1-Associated Plexiform Neurofibromas (PN) and Related RASopathies

As the only MEK inhibitor with FDA approval for the treatment of symptomatic, inoperable plexiform neurofibromas in both pediatric and adult NF1 populations, Selumetinib is the definitive tool for research into this specific disease state [1]. Its established clinical efficacy in this indication is underpinned by the same molecular mechanisms relevant to preclinical models. Selecting Selumetinib for NF1-related research ensures that experimental findings are generated using a compound with a proven, disease-relevant mechanism of action and a well-documented safety and pharmacokinetic profile in the target patient population. This directly enhances the translational potential and clinical relevance of the study outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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